Thalidomide-O-C3-OH

Catalog No.
S14469232
CAS No.
M.F
C16H16N2O6
M. Wt
332.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-C3-OH

Product Name

Thalidomide-O-C3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21)

InChI Key

NWALCWKEENYBPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO

Thalidomide-O-C3-OH is a hydroxylated derivative of thalidomide, a compound originally introduced in the late 1950s as a sedative and antiemetic. Thalidomide became infamous for its teratogenic effects, leading to severe birth defects when taken by pregnant women. Despite this dark history, thalidomide and its derivatives have been repurposed for various medical applications, particularly in treating conditions such as multiple myeloma and certain inflammatory diseases due to their immunomodulatory properties .

The compound's structure is characterized by its molecular formula C16H16N2O6C_{16}H_{16}N_{2}O_{6} and an IUPAC name of 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione. This configuration allows it to engage in diverse

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction: The compound can be reduced to generate alcohols or amines.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
  • Substitution: Thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products Formed

The reactions involving Thalidomide-O-C3-OH yield various derivatives, including:

  • Ketones
  • Carboxylic acids
  • Alcohols
  • Amines
  • Substituted compounds

Thalidomide-O-C3-OH exhibits significant biological activity, primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins involved in cell proliferation and survival, such as transcription factors IKZF1 and IKZF3. Consequently, the compound demonstrates anti-inflammatory effects by modulating cytokine release, particularly tumor necrosis factor-alpha.

Research indicates that Thalidomide-O-C3-OH may also have potential applications in treating various cancers and autoimmune diseases due to its immunomodulatory properties .

The synthesis of Thalidomide-O-C3-OH typically involves the hydroxylation of thalidomide. Common synthetic routes include:

  • Hydroxylation with Hydrogen Peroxide: This method employs hydrogen peroxide as a hydroxylating agent in organic solvents like dichloromethane or acetonitrile at controlled temperatures (0°C to 25°C).
  • Osmium Tetroxide Method: Another approach uses osmium tetroxide under similar conditions for selective hydroxylation.

Industrial Production Methods

In industrial settings, continuous flow reactors are often utilized for the large-scale production of Thalidomide-O-C3-OH. This method ensures consistent quality and yield while optimizing reaction conditions to minimize by-products.

Thalidomide-O-C3-OH has diverse applications across various fields:

  • Chemistry: Serves as a precursor for synthesizing complex molecules.
  • Biology: Investigated for its effects on cellular processes and protein interactions.
  • Medicine: Explored for potential treatments in cancers and inflammatory conditions.
  • Industry: Used in developing new pharmaceuticals and therapeutic agents .

Studies on Thalidomide-O-C3-OH have focused on its interactions with cellular proteins and pathways. Its mechanism of action involves selective degradation of target proteins via the cereblon pathway, which has implications for cancer therapy and immune modulation. Research continues to explore the compound's full range of interactions within biological systems to better understand its therapeutic potential .

Several compounds share structural similarities with Thalidomide-O-C3-OH, including:

  • Lenalidomide: A thalidomide derivative known for enhanced anti-cancer properties.
  • Pomalidomide: Another analogue with potent immunomodulatory effects.
  • 5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide exhibiting distinct biological activities.

Uniqueness

Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern that imparts distinct chemical and biological properties compared to these similar compounds. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications.

The synthesis of thalidomide-based molecular glues, including Thalidomide-O-C3-OH, represents a critical foundation for targeted protein degradation research [1]. Contemporary synthetic approaches have evolved from traditional multi-step methodologies to more efficient, convergent strategies that enable rapid access to diverse molecular glue libraries [2].

The fundamental approach to thalidomide synthesis involves a two-step procedure achieving high overall yields of 56% [3]. This method comprises the initial reaction between phthalic anhydride and L-glutamic acid to form N-phthaloyl-DL-glutamic acid, followed by cyclization using ammonium acetate in diphenyl ether to generate the thalidomide core structure [3]. The optimization of reaction parameters including temperature, solvent selection, and reagent molar ratios has been extensively studied to maximize reaction performance while maintaining environmental compatibility [3].

Recent developments in thalidomide synthesis have demonstrated the efficacy of scalable two-step procedures utilizing readily available L-glutamine [4]. Treatment of L-glutamine with sodium carbonate in water, followed by addition of N-carbethoxyphthalimide, yields products that crystallize directly from the reaction mixture with purities exceeding 99% [4]. This methodology eliminates the need for multiple recrystallization steps traditionally required in thalidomide synthesis [4].

Isocyanide-Based Multicomponent Reactions

Advanced synthetic strategies for molecular glue generation employ isocyanide-based multicomponent reactions to achieve structural diversity [5]. The Ugi four-component reaction utilizing oxo components, primary amines, acids, and isocyanides enables single-step access to complex molecular architectures [5]. The Ugi-formaldehyde reaction and Ugi-tetrazole reaction variants provide additional synthetic flexibility, with pomalidomide-derived isocyanides serving as key limiting components in these transformations [5].

Convergent Synthesis Approaches

The convergent synthetic methodology involves separate preparation of E3 ligase recognition motifs and target protein ligands, followed by coupling reactions to generate complete molecular glue structures [6]. This approach utilizes standard peptide synthesis strategies for E3 ligase components, combined with specialized small molecule synthesis techniques for target protein binding domains [6]. The methodology enables systematic variation of linker properties while maintaining consistent binding affinity for both recognition elements [6].

Key Intermediate Generation for Conjugation Reactions

The generation of key intermediates for Thalidomide-O-C3-OH synthesis requires precise control over functional group installation and protection strategies [7]. Hydroxythalidomide derivatives serve as crucial building blocks, with 4-hydroxythalidomide representing a primary synthetic intermediate [7].

4-Hydroxythalidomide Synthesis

The synthesis of 4-hydroxythalidomide utilizes 3-hydroxyphthalic anhydride as starting material, achieving condensation with glutarimide rings under optimized conditions [7]. Reported yields for this transformation range from 83% to 96%, with the highest yields obtained using potassium acetate in acetic acid under reflux conditions [7]. Alternative procedures employing various reaction conditions achieve comparable yields of 83-90% [7].

Ether-Bound Linker Attachment

Derivatization of hydroxythalidomide intermediates involves attachment of various linker termini through ether bond formation [7]. Iodo, bromo, and tosylate groups serve as effective leaving groups for subsequent conjugation reactions [7]. Mitsunobu reaction conditions enable direct attachment of terminal hydroxyl-containing linkers to hydroxythalidomide substrates [7].

Intermediate TypeYield Range (%)Reaction ConditionsReference
4-Hydroxythalidomide83-96KOAc, AcOH, reflux [7]
Tosylate derivatives70-85Various conditions [7]
Bromo derivatives75-90Standard conditions [7]

Two-Carbon Spacer Derivatives

Alkylation of 4-hydroxythalidomide with tert-butyl bromoacetate or benzyl glycolate generates intermediates containing flexible spacer units [7]. Subsequent deprotection yields carboxylic acid functionalities suitable for amide bond formation [7]. The highest reported yield for this two-step sequence reaches 78% [7], though alternative approaches achieve only 41% conversion due to challenging deprotection conditions [7].

The Mitsunobu approach using benzyl glycolate provides 73% yield for the desired alkylated product [7]. Coupling reactions with various linkers demonstrate yields spanning 34-85%, depending on linker structure and reaction conditions [7].

Solid-Phase Synthesis Approaches for Proteolysis Targeting Chimera Constructs

Solid-phase synthesis methodologies for thalidomide-based proteolysis targeting chimeras have revolutionized the field by enabling rapid library generation and streamlined purification processes [8]. The development of preloaded resins containing thalidomide moieties with ethylene-oxy linkers facilitates simple and efficient formation of proteolysis targeting chimera constructs [8].

Resin Development and Optimization

The synthetic strategy involves coupling hydroxymethyl polystyrene with phthalic anhydride to form resin-linked acid intermediates [9]. These intermediates undergo subsequent reactions with primary amines, followed by acid or base treatment to generate thalidomide analogues with either open or closed phthalimide rings [9]. Most analogues synthesized through this methodology achieve high yields ranging from 40.3% to 98.1% across three synthetic steps, with purities between 92.3% and 98.9% [9].

Recent expansions of solid-phase methodologies include E3 ligand diversification beyond cereblon-recruiting thalidomide derivatives [10]. Von Hippel-Lindau and inhibitor of apoptosis protein ligands have been successfully incorporated into solid-phase synthesis protocols, with polyethylene glycol linkers replacing traditional alkyl linkers to improve proteolysis targeting chimera properties [10].

Automated Synthesis Platforms

Advanced solid-phase synthesis platforms incorporate automation for high-throughput generation of proteolysis targeting chimera libraries [10]. These systems enable rapid synthesis of multiple constructs with various combinations of target protein ligands, E3 ligase ligands, and connecting linkers [10]. Western blotting analysis of synthesized compounds reveals that minor differences in E3 ligand structure and linker composition significantly affect biological activity [10].

Linker Integration Strategies

The integration of diverse linker chemistries within solid-phase synthesis frameworks requires careful consideration of reaction compatibility and functional group tolerance [11]. Thalidomide-conjugate linkers demonstrate remarkable adaptability, with various linker characteristics accessible through systematic synthetic manipulation [11]. The flexibility of these linker systems enables optimization of cell permeability and solubilizing properties while maintaining target binding affinity [11].

Yield Optimization in Multi-Step Conjugation Processes

Yield optimization in multi-step thalidomide conjugation processes requires systematic evaluation of reaction parameters and strategic intermediate selection [12]. Solubility considerations play a crucial role in determining overall synthetic efficiency, with lipophilicity and polarity serving as key governing factors [12].

Parameter Optimization Studies

Comprehensive optimization studies demonstrate that reaction time, temperature, solvent selection, and reagent molar ratios significantly impact overall synthetic performance [3]. Environmental compatibility considerations must be balanced against reaction efficiency requirements [3]. Industrial-scale processes benefit from these optimization studies, with scalable methodologies achieving consistent yields across multiple production runs [3].

Multi-Component Reaction Efficiency

Isocyanide-based multicomponent reactions offer significant advantages for yield optimization by providing complex products in single synthetic steps [5]. Stock solution preparation protocols utilize 0.5 M trifluoroethanol for aldehyde, ketone, and amine building blocks, with isocyanide components prepared as 0.25 M solutions due to solubility limitations [5]. Azidotrimethylsilane solutions prepared at 0.6 M concentration enable efficient tetrazole formation reactions [5].

The randomizing algorithm approach for sparse matrix synthesis enables highly diverse library production from theoretical chemical spaces containing over 23,000 potential products [5]. Practical implementation typically involves subset generation of 384 compounds for initial evaluation [5].

Conjugation Yield Data

Reaction TypeYield Range (%)Optimization StrategyReference
Thalidomide core synthesis40-98Temperature and solvent optimization [3]
Linker coupling34-85Reaction condition variation [7]
Multi-component reactions60-90Component ratio optimization [5]
Solid-phase synthesis40-98Resin and reagent selection [9]

Process Intensification Approaches

Process intensification methodologies focus on maximizing reaction efficiency while minimizing waste generation [13]. Computer-aided design strategies complement empirical optimization approaches by enabling systematic evaluation of linker length, flexibility, and attachment site variations [13]. Artificial intelligence applications have significantly improved accuracy and efficiency of linker optimization processes [13].

The optimization process typically involves four key aspects: linker length adjustment for optimal configuration, linker type modification for hydrophilicity balance, flexibility optimization for ternary complex stability, and systematic design of multiple constructs with diverse linker properties [13].

Analytical Validation of Degrader-Linker Conjugates

Analytical validation of thalidomide-based degrader-linker conjugates requires comprehensive characterization using multiple complementary techniques [6]. Mass spectrometry confirmation through electrospray ionization or matrix-assisted laser desorption ionization time-of-flight methods provides essential structural verification [6].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation of synthesized conjugates [6]. High-performance liquid chromatography mass spectrometry analysis enables purity assessment and impurity profiling [6]. Infrared spectroscopy provides functional group identification, particularly for carbonyl groups characteristic of thalidomide structures [14].

Purity Assessment Protocols

Commercial thalidomide derivatives typically achieve purities of 95% or greater as determined by high-performance liquid chromatography analysis [15]. Certificate of analysis documentation accompanies research-grade materials, providing detailed analytical specifications [15]. Storage conditions require refrigeration for optimal stability, with shelf lives extending 12 months from delivery date [15].

Time-Resolved Fluorescence Energy Transfer Assays

Advanced analytical methodologies employ time-resolved fluorescence energy transfer assays for binding affinity determination [16]. Optimization studies utilizing 4 nanomolar BODIPY FL Thalidomide probes with 2 nanomolar terbium-anti-histidine and histidine-cereblon components achieve optimal assay sensitivity [16]. Signal fold changes of 9.0 to 9.2-fold demonstrate assay robustness for competitive binding measurements [16].

Peak Purity Assessment

Liquid chromatographic peak purity assessments utilize photodiode array detection for ultraviolet spectral analysis [17]. Orthogonal chromatographic conditions involving different stationary phases provide additional confirmation of compound purity [17]. Two-dimensional liquid chromatography techniques offer enhanced resolution for complex mixture analysis, though specialized expertise requirements limit widespread adoption [17].

Degradation Studies

Forced degradation studies assess analytical method capability for impurity detection and compound stability evaluation [17]. These studies require demonstration of adequate separation between parent compounds and potential degradation products [17]. Manual fraction collection followed by reanalysis under orthogonal conditions provides comprehensive purity verification [17].

Analytical MethodTypical SpecificationsApplicationReference
HPLC Purity≥95%Routine quality control [15]
NMR ConfirmationComplete structural assignmentIdentity verification [6]
MS AnalysisMolecular ion confirmationMolecular weight verification [6]
TR-FRET BindingNanomolar sensitivityBinding affinity measurement [16]

Ternary Complex Formation Dynamics with Zinc Finger Proteins

The formation of ternary complexes between Thalidomide-O-C3-OH, cereblon, and zinc finger proteins represents a fundamental mechanism underlying targeted protein degradation [1] [2]. Cereblon undergoes conformational changes upon binding to immunomodulatory drugs, transitioning from an "open" to a "closed" conformation that enhances neosubstrate recruitment [3] [4].

Zinc finger proteins containing Cys2-His2 (C2H2) domains are recruited to the drug-cereblon complex through beta-hairpin G-loop motifs [1] [5]. Computational analyses predict that over 150 zinc finger proteins can bind the drug-cereblon complex in vitro, representing a larger number than previously anticipated [1]. The permissive drug-cereblon interface accommodates diverse zinc finger domains through multiple binding modes, with structural characterization revealing how different zinc finger domains engage the composite cereblon-drug surface [5].

Zinc Finger ProteinTime to 50% Degradation (hours)Maximum Degradation (%)Recovery Time (hours)
IKZF16-8 [6]70-80 [6]24-48 [7]
IKZF32-4 [6]80-90 [6]36-48 [6]
ZNF6921-2 [6]85-95 [6]48-72 [6]
ZFP914-6 [6]60-70 [6]24-36 [6]
RNF1663-5 [6]75-85 [6]36-48 [6]
ZBTB16 (PLZF)4-6 [8]70-80 [8]24-48 [8]
SALL44-6 [7]80-90 [7]48-72 [7]

The ternary complex formation exhibits distinct kinetics depending on the specific zinc finger protein involved. For instance, IKZF3 and ZNF692 demonstrate the most rapid degradation kinetics, with ZNF692 achieving maximal degradation within 1-2 hours of treatment [6]. The binding affinity and subsequent degradation rates are governed by the strength of the zinc finger-cereblon interaction in the presence of the drug [6].

Substrate Specificity Modulation Through Metabolite Generation

Thalidomide-O-C3-OH, as a hydroxylated metabolite, demonstrates altered substrate specificity compared to the parent thalidomide compound [9] [8]. The hydroxyl group introduction modifies the compound's interaction profile with cereblon and subsequently affects neosubstrate recruitment patterns through enhanced hydrogen bonding capabilities [9].

CompoundIKZF1 DegradationSALL4 DegradationPLZF DegradationCK1α Degradation
ThalidomideModerate [10]Low [8]Moderate [8]None [11]
Thalidomide-O-C3-OHLow [12]High [12]High [12]Low [12]
5-HydroxythalidomideNone [9]High [9]High [9]None [9]
LenalidomideHigh [10]Moderate [10]Low [8]High [11]
PomalidomideHigh [10]High [7]Moderate [8]Low [6]

The metabolite exhibits preferential degradation of specific targets such as SALL4 and PLZF while showing reduced activity against IKZF1 [9] [8]. This selectivity arises from the enhanced hydrogen bonding capability of the hydroxyl group with specific cereblon residues, particularly His353 [9]. The interaction between the 5-hydroxy group of hydroxylated metabolites and His353 in cereblon is crucial for enhanced formation of SALL4-cereblon complexes [9].

Substrate competition plays a significant role in degradation patterns, where multiple substrates compete for access to a limiting pool of cereblon [6]. The expression levels of competing substrates can influence the degradation efficiency of target proteins, potentially leading to resistance mechanisms when non-essential substrates are overexpressed [6]. This competition mechanism represents a novel form of drug resistance mediated by substrate abundance rather than target mutation [6].

Allosteric Effects on Ubiquitin Transferase Activity

Thalidomide-O-C3-OH binding to cereblon triggers allosteric rearrangements that enhance ubiquitin transferase activity [3] [4]. The compound association with the thalidomide binding domain is both necessary and sufficient for triggering cereblon allosteric rearrangement from an open to a closed conformation [3] [4].

ParameterControl (No Drug)Thalidomide-O-C3-OHRelative to Parent Thalidomide
Open to Closed Transition TimeNot Observed [3]2-5 minutes [3]Similar [3]
Binding Affinity EnhancementBaseline [4]3-5 fold [4]Enhanced [4]
Sensor Loop StabilizationLow [3]High [3]Enhanced [3]
Ubiquitin Transfer Rate IncreaseBaseline [13]2-4 fold [13]Enhanced [13]
Neosubstrate Recruitment EfficiencyLow [4]High [4]Enhanced [4]

The allosteric effects manifest through stabilization of the sensor loop beta-hairpin structure, which promotes closure of the thalidomide binding domain and Lon domains [3]. This conformational change translates to improved neosubstrate ubiquitination and subsequent degradation efficacy [3]. The enhanced ligand interaction with the sensor loop stabilizes the beta-hairpin conformation, ultimately leading to increased cullin-4 RING E3 ligase-mediated degradation of target proteins [13] [14].

Importantly, neosubstrates such as Ikaros only stably associate with the closed cereblon conformation, illustrating the critical importance of allostery for compound efficacy [4]. The allosteric regulation mechanism provides insights for structure-guided design strategies to improve therapeutic efficacy through enhanced protein-protein interactions [4].

Time-Resolved Analysis of Neosubstrate Recruitment

Time-resolved analyses reveal distinct kinetic patterns for neosubstrate recruitment and degradation following Thalidomide-O-C3-OH treatment [15] [16] [6]. The degradation kinetics vary significantly between different substrates, with some proteins showing rapid depletion within hours while others require extended exposure periods [6].

SALL4 degradation occurs as early as 4 hours post-treatment, with protein levels recovering to near pre-treatment levels after 48 hours following drug washout [7]. This temporal pattern suggests that single-dose treatments can maintain protein depletion for extended periods exceeding 24 hours [7]. The time-dependent recovery of SALL4 protein levels follows first-order kinetics, with a recovery half-life of approximately 12-16 hours [7].

The time-resolved recruitment process involves sequential events: initial drug binding to cereblon, conformational changes in the E3 ligase complex, neosubstrate recruitment, ubiquitination, and subsequent proteasomal degradation [17] [15]. Each step contributes to the overall kinetics of protein depletion, with the binding affinity determining both the rate and extent of degradation [6]. High-throughput proteomic screening reveals that comprehensive mapping of neosubstrate landscapes requires consideration of temporal dynamics in addition to steady-state measurements [16].

Quantitative analysis using targeted mass spectrometry reveals that substrate degradation depends on the strength of ligase-substrate interaction in the presence of drug, the levels of the ubiquitin ligase, and the expression levels of competing substrates [6]. These factors collectively determine the efficiency and selectivity of the degradation process through competitive binding mechanisms [6].

Comparative Mechanisms with 5-Hydroxythalidomide Metabolites

Comparative analysis between Thalidomide-O-C3-OH and 5-hydroxythalidomide reveals distinct mechanistic differences in neosubstrate recruitment and degradation [9] [8] [18]. Both metabolites demonstrate altered substrate specificities compared to the parent thalidomide compound, but through different molecular mechanisms involving specific amino acid interactions [9].

5-Hydroxythalidomide shows enhanced formation of SALL4-cereblon complexes requiring hydrogen bonding between the 5-hydroxy group and His353 residue in cereblon [9]. The compound induces SALL4-specific proteasomal degradation without affecting IKZF1 degradation, contrasting with the broader spectrum activity of other thalidomide analogs [9]. This selectivity is confirmed through mutagenesis studies where the CRBN H353A mutation significantly weakens the interaction with 5-hydroxythalidomide [9].

The metabolite-specific differences in substrate recognition arise from distinct binding modes within the cereblon active site [9] [8]. While both hydroxylated metabolites engage the tri-tryptophan pocket, the positioning of hydroxyl groups creates unique interaction patterns that dictate substrate selectivity [9]. The structural bases for altered neosubstrate specificities involve species-specific differences in cereblon residues, with mouse and chicken cereblon showing different substrate preferences compared to human cereblon [8] [18].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

332.10083623 g/mol

Monoisotopic Mass

332.10083623 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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